Predicted Membrane Permeability Advantage Over Approved JAK Inhibitor Baricitinib
In silico ADME profiling indicates that N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide has a predicted octanol-water partition coefficient (LogP) of 2.9 and topological polar surface area (tPSA) of 69 Ų, compared to baricitinib's LogP of 1.6 and tPSA of 128 Ų [1]. The substantially lower tPSA and higher lipophilicity of the target compound suggest superior passive membrane permeability, a critical determinant of oral absorption and intracellular target engagement. This physicochemical differentiation supports selecting the cyclohexyl azetidine scaffold for indications requiring enhanced CNS penetration or intracellular kinase inhibition.
| Evidence Dimension | Predicted LogP and tPSA |
|---|---|
| Target Compound Data | LogP 2.9; tPSA 69 Ų |
| Comparator Or Baseline | Baricitinib: LogP 1.6; tPSA 128 Ų |
| Quantified Difference | ΔLogP +1.3; ΔtPSA -59 Ų |
| Conditions | In silico prediction using QikProp (Schrödinger) for target compound; PubChem computed properties for baricitinib |
Why This Matters
Lower tPSA and higher LogP predict enhanced passive permeability, making the compound a more suitable starting point for CNS-penetrant JAK inhibitor programs compared to baricitinib.
- [1] PubChem. Baricitinib (Compound Summary). NCBI. LogP and tPSA values computed from standard SMILES representation. View Source
